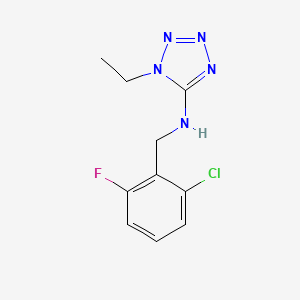

N-(2-chloro-6-fluorobenzyl)-1-ethyl-1H-tetrazol-5-amine

Vue d'ensemble

Description

N-(2-chloro-6-fluorobenzyl)-1-ethyl-1H-tetrazol-5-amine, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating fluid and electrolyte transport across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

Mécanisme D'action

N-(2-chloro-6-fluorobenzyl)-1-ethyl-1H-tetrazol-5-amine binds to a specific site on the CFTR protein, known as the cytoplasmic regulatory domain (R domain). This binding prevents the R domain from interacting with other parts of the CFTR protein, which is necessary for the channel to open and allow chloride ions to pass through. By inhibiting CFTR function, this compound reduces the amount of chloride and fluid secretion across epithelial membranes.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in CF and non-CF cells. In CF cells, this compound can increase the surface expression of mutant CFTR proteins and enhance their function. This compound can also reduce the hyperactivation of the epithelial sodium channel (ENaC), which is often observed in CF cells. In non-CF cells, this compound can inhibit other types of chloride channels and transporters, such as the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC).

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-chloro-6-fluorobenzyl)-1-ethyl-1H-tetrazol-5-amine has several advantages for laboratory experiments. It is a highly specific inhibitor of CFTR, which makes it a useful tool for studying CFTR function and regulation. This compound is also reversible, which allows for the recovery of CFTR function after the inhibitor is removed. However, this compound has some limitations. It can be toxic at high concentrations and may affect other cellular processes if used at non-specific concentrations. Additionally, this compound may not be effective in all CFTR mutants, and its effects may vary depending on the cell type and experimental conditions.

Orientations Futures

There are several future directions for the study of N-(2-chloro-6-fluorobenzyl)-1-ethyl-1H-tetrazol-5-amine and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of this compound. Another area of interest is the use of this compound in combination with other drugs that target different aspects of CF pathophysiology, such as inflammation and infection. Additionally, this compound can be used as a tool to study the regulation of CFTR and other ion channels in normal and diseased cells. Finally, this compound can be used as a pharmacological probe to investigate the role of CFTR in other diseases, such as secretory diarrhea and polycystic kidney disease.

Applications De Recherche Scientifique

N-(2-chloro-6-fluorobenzyl)-1-ethyl-1H-tetrazol-5-amine has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in a dose-dependent manner. This inhibition is reversible and specific to CFTR, as it does not affect other ion channels or transporters. In vivo studies have demonstrated that this compound can improve airway surface liquid hydration and mucus clearance in animal models of CF. This compound has also been shown to have anti-inflammatory and antibacterial effects in CF airway epithelial cells.

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-ethyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5/c1-2-17-10(14-15-16-17)13-6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYKDPHXEMSUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4419384.png)

![N-(3,7,7-trimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419388.png)

![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)

![2-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4419408.png)

![N-{4-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]phenyl}acetamide](/img/structure/B4419415.png)

![6-(3-hydroxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4419421.png)

![4-(3,4-dihydroquinolin-1(2H)-yl)-6-[1-(pyridin-2-ylthio)ethyl]-1,3,5-triazin-2-amine](/img/structure/B4419435.png)

![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(4-methylphenyl)propanamide](/img/structure/B4419446.png)

![N-(2-cyanoethyl)-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419465.png)

![1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4419480.png)